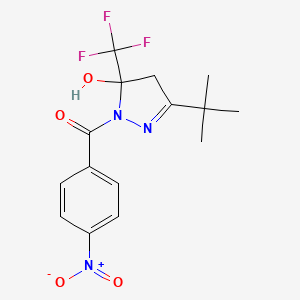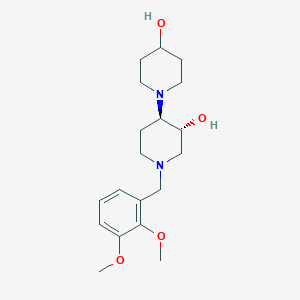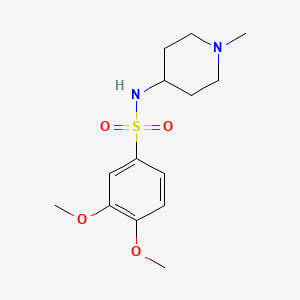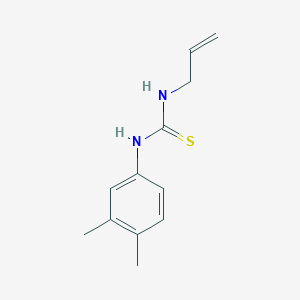
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide involves the inhibition of various cellular processes. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and by downregulating the expression of anti-apoptotic proteins. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines. Additionally, it has been reported to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been reported to inhibit the replication of several viruses, including HIV, HCV, and HSV. However, further studies are required to elucidate the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for drug development. Additionally, the synthesis method of this compound is efficient and reproducible, which makes it easy to obtain in large quantities.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that this compound can exhibit cytotoxicity at high concentrations. Therefore, it is important to use this compound at appropriate concentrations and to perform toxicity studies before using it in any experiments.
Orientations Futures
There are several future directions for the research on 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide. One of the future directions is to elucidate the exact mechanism of action of this compound. Further studies are required to understand how this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines.
Another future direction is to explore the potential applications of this compound in drug development. This compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for drug development. Further studies are required to evaluate the efficacy and safety of this compound in preclinical and clinical trials.
Conclusion:
In conclusion, 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide is a promising compound with potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The synthesis method of this compound is efficient and reproducible, which makes it easy to obtain in large quantities. However, further studies are required to elucidate the exact mechanism of action and to evaluate the efficacy and safety of this compound in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-4-iodophenyl isothiocyanate with 3-chloroaniline in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. Several research studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and HSV.
Propriétés
IUPAC Name |
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2INOS/c16-10-7-8(18)5-6-11(10)19-15(20)14-13(17)9-3-1-2-4-12(9)21-14/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWRZZLDSHPFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4976186.png)


![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)
![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)

![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)


![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)